3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a nonyl group, a pentylcyclohexylphenyl group, and an oxadiazole ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole
- 3-nonyl-5-[4-(4-butylcyclohexyl)phenyl]-1,2,4-oxadiazole
Uniqueness
3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentylcyclohexyl group can influence the compound’s lipophilicity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-8-9-10-12-14-27-29-28(31-30-27)26-21-19-25(20-22-26)24-17-15-23(16-18-24)13-11-6-4-2/h19-24H,3-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQVXRGJKULPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NOC(=N1)C2=CC=C(C=C2)C3CCC(CC3)CCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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